1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile
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Overview
Description
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyridazine ring substituted with dichlorophenyl, phenoxy, and carbonitrile groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-dichlorophenylhydrazine and phenoxyacetonitrile, the reaction proceeds through intermediate stages involving condensation and cyclization to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The phenoxy and dichlorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in overall structure and reactivity.
Phenoxyacetonitrile: Contains the phenoxy and carbonitrile groups but lacks the pyridazine ring.
Pyridazine Derivatives: Other pyridazine-based compounds with different substituents.
Uniqueness
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxypyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-11-6-7-15(13(19)8-11)22-17(23)9-16(14(10-20)21-22)24-12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQXSDVJRZTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)N(N=C2C#N)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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